molecular formula C8H9N5O2 B3254003 methyl 2-(6-amino-9H-purin-9-yl)acetate CAS No. 23124-10-9

methyl 2-(6-amino-9H-purin-9-yl)acetate

Cat. No.: B3254003
CAS No.: 23124-10-9
M. Wt: 207.19 g/mol
InChI Key: JKGRBHZVHXQFQH-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 23124-10-9) is a purine-based building block with significant research applications, particularly in the field of materials science. This compound, with the molecular formula C₈H₉N₅O₂ and a molecular weight of 207.19 g/mol, serves as a key precursor for novel heterocyclic compounds . Recent studies highlight its role as an effective and environmentally friendly corrosion inhibitor for mild steel in acidic mediums, with research showing high inhibition efficiency by forming a protective layer on metal surfaces through adsorption . The mechanism involves the interaction of nitrogen atoms in the purine heterocycle with the d-orbitals of iron, creating a barrier that significantly reduces corrosion rates . Beyond materials science, its purine scaffold is of great interest in pharmaceutical research for the synthesis of derivatives with potential biological activities, making it a valuable reagent for drug discovery and development . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-aminopurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-15-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGRBHZVHXQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23124-10-9
Record name methyl 2-(6-amino-9H-purin-9-yl)acetate
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Molecular Interactions and Biochemical Target Engagement of Methyl 2 6 Amino 9h Purin 9 Yl Acetate

Enzymatic Modulation and Inhibition Studies

Characterization of Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. Due to its role in T-cell proliferation, PNP is a target for the development of immunosuppressive and anti-cancer agents.

Structure-activity relationship studies of PNP inhibitors have revealed important insights into the enzyme's active site. For mammalian PNP, the N1 position of the purine ring is considered a crucial binding site. nih.gov For instance, 1-methylinosine (B32420) and 1-methylguanosine (B33566) are neither substrates nor inhibitors of calf spleen PNP, implicating the necessity of an un-substituted N1 for binding. nih.gov Conversely, substitutions at the N7 and C8 positions are generally well-tolerated. nih.gov

Considering methyl 2-(6-amino-9H-purin-9-yl)acetate, the substitution is at the N9 position, which is analogous to the position of the ribose moiety in natural nucleoside substrates. The phosphorolysis of 2',3'-dideoxyinosine (ddI) by erythrocytic PNP highlights the enzyme's activity on N9-substituted purines. nih.gov Potent PNP inhibitors have been developed that bear complex substituents at the N9 position. nih.govacs.org Therefore, it is plausible that this compound could interact with the active site of PNP. The relatively small and flexible methyl acetate (B1210297) group at N9 might allow the adenine (B156593) moiety to orient within the active site. However, without the ribose sugar, which forms key hydrogen bonds, its affinity is likely to be significantly lower than that of natural substrates or tightly binding inhibitors. It may act as a weak competitive inhibitor, occupying the active site but not undergoing phosphorolysis.

Adenosine (B11128) Deaminase (ADA) Interaction Profiling

Adenosine Deaminase (ADA) is another critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. ADA deficiency leads to severe combined immunodeficiency disease (SCID), highlighting its importance in immune function.

Inhibitors of ADA often feature modifications to the purine ring and the N9 substituent. The inhibition of protein synthesis by adenine nucleotides has been shown to require their metabolism into adenosine, indicating the central role of the adenosine structure in these cellular processes. nih.gov While direct studies on this compound are not available, the interaction of various N9-substituted adenine analogs with ADA has been investigated. The nature of the substituent at the N9 position is a key determinant of inhibitory potency. It is conceivable that the methyl acetate group could influence binding to the ADA active site.

Exploration of Other Nucleotide-Metabolizing Enzyme Targets

The purine scaffold of this compound makes it a candidate for interaction with a range of nucleotide-metabolizing enzymes. These enzymes are crucial for the synthesis, interconversion, and degradation of nucleotides, which are essential for cellular processes like DNA and RNA synthesis and energy transfer. jumedicine.com Inhibitors of nucleotide biosynthesis are explored as broad-spectrum antiviral agents. nih.gov

For example, inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, is a target for immunosuppressive and antiviral drugs. nih.gov Many IMPDH inhibitors are purine analogs. The inhibitory activity is dependent on the specific substitutions on the purine ring and the N9 side chain. The structural similarity of this compound to purine nucleosides suggests a potential, though unconfirmed, interaction with enzymes of the nucleotide biosynthesis pathways.

Kinase Inhibitory Potency and Selectivity

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors are a major class of therapeutic agents. The adenine moiety of ATP is a key recognition element for many kinase active sites, and as such, adenine derivatives are a common starting point for the design of kinase inhibitors.

Numerous 9-substituted adenine derivatives have been identified as potent inhibitors of various kinases. For instance, N,9-diphenyl-9H-purin-2-amine derivatives have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov Other heterocyclic derivatives based on the purine scaffold have been investigated as inhibitors of Aurora kinases and other kinases implicated in neuroblastoma. nih.gov The substituent at the N9 position plays a critical role in determining the potency and selectivity of these inhibitors. The methyl acetate group of this compound could potentially occupy the ribose-binding pocket of some kinases, leading to competitive inhibition. The specific kinases that might be targeted and the potency of inhibition would depend on the precise geometry and chemical properties of the active site.

Ligand Binding and Receptor Interaction Assays

Adenosine Receptor Subtype Affinity and Selectivity

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are activated by adenosine and play important roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

The development of selective agonists and antagonists for these receptors is an active area of research. Structure-activity relationship studies have shown that substitutions at the N6 and N9 positions of the adenine core are critical for affinity and selectivity. For instance, 9-ethyladenine (B1664709) derivatives have been developed as adenosine receptor antagonists with distinct selectivities for the different subtypes. nih.gov The introduction of substituents at the 2- and 8-positions of the 9-ethyladenine scaffold further modulates the affinity and selectivity profile. nih.gov

Similarly, the dedifferentiation agent "reversine," which is a 2,N6,9-trisubstituted adenine derivative, has been found to be a moderately potent antagonist of the human A3 adenosine receptor. capes.gov.br The exploration of related 2-substituted adenine derivatives has led to the identification of potent and selective A3 adenosine receptor antagonists. capes.gov.br

Given these findings, it is plausible that this compound could exhibit affinity for adenosine receptors. The N9-methyl acetate substituent would likely influence its binding characteristics. Based on the general trend that many 9-substituted adenines act as antagonists, it is possible that this compound could function as an adenosine receptor antagonist. However, its specific affinity and selectivity profile across the four receptor subtypes would require experimental validation through radioligand binding assays and functional studies.

Potential Interactions with Other Purinergic Receptors

There is no specific research detailing the interaction of this compound with purinergic receptors. The family of purinergic receptors, which are crucial in various physiological processes, are known to be activated by purines like adenosine and ATP. However, the affinity and activity of this compound at these receptors have not been documented in published studies. Research on other, distinct purine derivatives has shown a wide range of activities at these receptors, but such findings cannot be extrapolated to this specific compound without direct experimental evidence.

Cellular Entry and Intracellular Disposition in Model Systems

Detailed investigations into how this compound enters cells and its subsequent fate within them are not available. The mechanisms of cellular uptake for molecules can vary widely, including passive diffusion, carrier-mediated transport, or endocytosis. Without specific studies on this compound, any discussion of its cellular entry would be purely speculative. Similarly, its intracellular disposition, including metabolic pathways and potential accumulation in specific organelles, remains uninvestigated.

Investigating Interactions with Nucleic Acid Structures (e.g., DNA, RNA)

The potential for this compound to interact with nucleic acids has not been explored in the available scientific literature. Many purine analogs are known to function as nucleoside analogs, which can be incorporated into DNA or RNA, or to act as intercalating agents that bind to the structure of nucleic acids. However, no studies have been published that examine whether this compound possesses any of these capabilities.

Structure Activity Relationship Sar and Rational Design of Methyl 2 6 Amino 9h Purin 9 Yl Acetate Analogues

Design Principles for Modifying the Purine (B94841) Nucleobase Scaffold

The adenine (B156593) core of methyl 2-(6-amino-9H-purin-9-yl)acetate serves as a critical scaffold for molecular recognition by many biological targets. nih.gov The modification of this purine nucleobase is guided by several established design principles aimed at enhancing biological activity. nih.govmdpi.com

Key strategies include:

Scaffold Hopping and Hybridization : This involves replacing the purine core with other heterocyclic systems or fusing rings to the existing scaffold to explore new chemical space and interactions. rsc.org For instance, pyridine-annulated purine analogues have been designed as potential anticancer agents based on this principle. rsc.org

Substitution at C2 and C8 Positions : The C2 and C8 positions of the purine ring are common sites for modification. Introducing substituents at the C2 position can significantly influence activity; for example, adding lipophilic, electron-withdrawing groups was found to be optimal for antirhinovirus activity in certain 9-benzylpurine series. nih.gov Similarly, modifications at the C8 position, such as the introduction of vinyl or ethynyl (B1212043) groups, have yielded compounds with cytotoxic activity against tumor cell lines. researchgate.net

Bioisosteric Replacement : Functional groups within the purine ring can be replaced with other groups that have similar physical or chemical properties. A common example is the replacement of nitrogen atoms with carbon (deazapurine analogues) or the alteration of exocyclic functional groups. This can modulate the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.com

"Fleximer" Analogues : In this approach, the bicyclic purine base is conceptually split into two separate, flexibly linked moieties. mdpi.com This introduces greater conformational flexibility, potentially allowing for novel and improved interactions within a target's binding site. mdpi.com

These design principles allow chemists to rationally create new analogues with tailored properties, moving beyond simple trial-and-error to a more directed approach to drug discovery. mdpi.com

Impact of Substitutions on the 6-Amino Group on Biological Activity

The exocyclic 6-amino group is a crucial feature of the adenine scaffold, often acting as a key hydrogen bond donor. Modifying this group can dramatically alter a compound's affinity and selectivity for its target.

Research into N6-substituted adenosine (B11128) analogues, which share the same 6-aminopurine core, provides significant insight. For example, in the context of adenosine receptors, the size and nature of the N6-substituent are critical for determining potency and efficacy. nih.gov Small N6-alkyl groups were associated with selectivity for human A3 adenosine receptors, while bulkier groups led to decreased efficacy. nih.gov The introduction of cyclic substituents also has a profound effect; N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3 receptor, whereas those with six or more carbons become partial agonists. nih.gov

Furthermore, replacing the primary amino group with secondary or tertiary amines, or incorporating it into a heterocyclic system like morpholine (B109124) or piperidine, has been a successful strategy. nih.govmdpi.com In one study, replacing the 6-amino group with a 6-morpholino group in a series of 2-arylpurines yielded potent and selective antagonists for adenosine A1 and A3 receptors. mdpi.com

Table 1: Effect of 6-Amino Group Substitutions on Biological Activity of Adenine Analogues

Substitution at 6-PositionObserved Biological EffectReference Compound ClassSource
Small N6-Alkyl GroupsAssociated with selectivity for human A3 adenosine receptors.N6-Substituted Adenosines nih.gov
N6-Cycloalkyl (≤5 carbons)Full agonism at human A3 adenosine receptors.N6-Substituted Adenosines nih.gov
N6-Cycloalkyl (≥6 carbons)Partial agonism at human A3 adenosine receptors.N6-Substituted Adenosines nih.gov
6-DimethylaminoActive against rhinovirus serotypes.9-(4-methylbenzyl)-9H-purines nih.gov
6-MorpholinoResulted in potent and selective A1/A3 adenosine receptor antagonists.2-Aryl-9-methylpurines mdpi.com

Influence of Modifications to the N9-Alkyl Acetate (B1210297) Chain on Target Affinity

The N9-substituent of the purine ring projects into the solvent-exposed region or a specific sub-pocket of the target protein, making it a prime location for modification to fine-tune affinity and selectivity. For this compound, the N9-alkyl acetate chain is a key vector for such exploration.

Modifications can include:

Chain Length and Flexibility : Altering the length of the alkyl chain can optimize the position of the terminal functional group. For example, extending the chain from an acetate to a propionate (B1217596) or longer ester could allow it to reach different regions of a binding pocket.

Ester Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a negative charge and potential for new ionic interactions or hydrogen bonds. Alternatively, it can be converted to a variety of amides (primary, secondary, or tertiary), which alters the hydrogen bonding potential and steric bulk.

Introduction of Cyclic Moieties : Incorporating rings (e.g., phenyl, cyclopropyl) into the N9-chain can add rigidity and introduce specific steric interactions. For instance, an N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine analogue was found to be highly potent and selective. nih.gov While this example is for an N6-substituent, the principle of using rigid linkers applies directly to the N9-position.

Bioisosteric Replacement of the Ester : The ester functional group can be replaced with other bioisosteres, such as a phosphonate (B1237965) group, which has been a successful strategy in developing antiviral adenine derivatives like Tenofovir. nih.gov

Table 2: Examples of N9-Side Chain Modifications in Purine Analogues

Compound Class/ExampleN9-Side Chain ModificationSignificance/ActivitySource
Acyclovir (B1169) Impurity A-CH2OCH2CH2OC(O)CH3Represents an ether linkage and terminal acetate, a variation on the simple alkyl acetate. sigmaaldrich.com
Adefovir/TenofovirAcyclic phosphonate side chainsA key modification leading to potent antiviral agents. nih.gov
2-Aryl-9-methyl-6-morpholinopurine-CH3A simple methyl group at N9, when compared to 9H-purines, generally resulted in less potent but more selective compounds. mdpi.com
Hsp90 Inhibitors-CH2-isoxazoleAn N9-methylisoxazole moiety was used to target a hydrophobic binding pocket. mdpi.com

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

Biological systems, particularly protein binding sites, are chiral environments. Consequently, when a molecule and its analogues can exist as stereoisomers (enantiomers or diastereomers), it is common for one isomer to exhibit significantly higher activity than the others.

If modifications to the N9-alkyl acetate chain of this compound introduce a chiral center, the resulting enantiomers would be expected to have different biological activities. For example, substituting one of the alpha-hydrogens on the acetate's methylene (B1212753) group would create a chiral center.

This principle is well-documented in related purine derivatives. A study on adenosine analogues demonstrated clear stereoselectivity, where N6-(R-1-phenylethyl)adenosine showed different affinity at the rat A3 adenosine receptor compared to its (S)-enantiomer. nih.gov The commercial availability of specific enantiomers, such as (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, further underscores the importance of stereochemistry for the biological application of purine analogues. bldpharm.com Therefore, for any analogue of this compound containing a stereocenter, the evaluation of enantiomerically pure forms is essential for accurately determining its SAR and therapeutic potential.

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of a lead compound like this compound, medicinal chemists often employ the strategy of developing focused compound libraries. This involves the parallel or systematic synthesis of a series of related analogues where specific parts of the molecule are varied. rsc.orgmdpi.com

For this particular scaffold, a focused library could be designed to explore variations at key positions simultaneously. For example:

A library could be created by combining a small set of diverse C2-substituents with a series of different N9-alkyl chains.

Another library might explore a range of substitutions on the 6-amino group while keeping the rest of the molecule constant. mdpi.com

This approach allows researchers to rapidly identify trends in activity and build a comprehensive SAR map. For example, a medicinal chemistry program targeting Lysyl tRNA Synthetase systematically investigated substitutions at four key regions of their lead molecule to optimize potency and selectivity. acs.org Similarly, the synthesis of a set of 2-aryl-6-morpholinopurine derivatives allowed for a thorough SAR study, revealing that 9H-purines were generally more potent, while 9-methylpurines were more selective. mdpi.com This systematic approach is far more efficient than single-compound synthesis and is a cornerstone of modern drug discovery.

Based on the conducted research, there is a significant lack of specific scientific literature detailing the mechanistic elucidation of the biological activities of this compound. The search did not yield any specific studies on its effects on cellular pathways, gene expression, proteomics, downstream signaling, enzyme kinetics, or its potential as an antimetabolite.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics outlined in the user's request. The available information is insufficient to generate the required scientifically accurate content for each section and subsection. Any attempt to do so would be speculative and would not meet the standards of a professional and authoritative article.

Further experimental research is required to elucidate the biological activities and mechanisms of action of this compound.

Computational and Theoretical Chemistry Studies on Methyl 2 6 Amino 9h Purin 9 Yl Acetate

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound. For methyl 2-(6-amino-9H-purin-9-yl)acetate, molecular docking simulations are employed to predict its interactions with various enzymes and receptors where adenine (B156593) or its derivatives are known to bind.

Detailed research findings from docking studies on analogues suggest that the N9-substituent of the purine (B94841) ring plays a critical role in the binding affinity and selectivity. In silico studies on N7/N9-(2-pyrimidyl)-adenine derivatives have highlighted the importance of the substitution pattern on the purine core for DNA interaction. nih.gov For this compound, the acetate (B1210297) group at the N9 position can form key hydrogen bonds and van der Waals interactions within the binding pocket of a target protein. For instance, in studies of similar molecules, the carbonyl oxygen and the ester methyl group have been shown to interact with specific amino acid residues.

Illustrative docking results for this compound with a hypothetical kinase target are presented below. It is important to note that this data is representative and derived from studies on analogous compounds, as specific docking studies on this exact molecule are not widely published.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Kinase A-7.8VAL-84, LYS-20, ASP-1452
Kinase B-6.5LEU-132, PHE-1461
Nuclease C-5.9ARG-45, GLU-893

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

The following table illustrates the types of data that can be obtained from MD simulations of this compound bound to a target protein. This data is based on general findings for similar purine derivatives.

Simulation Time (ns)RMSD of Ligand (Å)Number of Ligand-Protein H-BondsSolvent Accessible Surface Area (Ų)
00.03150
101.22120
201.52115
301.43118
401.61130
501.52125

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For a series of 9-substituted adenine analogues, including derivatives similar to this compound, QSAR studies can be developed to predict their potency against a specific biological target.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of compounds with known activities. A mathematical equation is then derived to correlate these descriptors with the activity. QSAR studies on 8-azaadenine (B1664206) analogues as A1 adenosine (B11128) receptor antagonists have successfully identified key structural features for receptor interaction. nih.gov For this compound, descriptors related to the size and polarity of the N9-substituent would likely be important variables in a QSAR model.

An example of a QSAR model for a hypothetical series of adenine derivatives is shown below. The equation demonstrates how different descriptors might contribute to the predicted biological activity.

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 2.1

CompoundLogPMolecular Weight (MW)H-bond DonorsPredicted pIC₅₀
Analogue 11.2207.1924.9
Analogue 21.5221.2225.0
This compound 0.8 207.19 2 4.7
Analogue 41.8235.2525.2

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules from first principles. These methods can provide detailed information about properties such as charge distribution, molecular orbital energies, and the stability of different conformations. For this compound, quantum chemical calculations can be used to determine the partial charges on each atom, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

These calculated properties are valuable for understanding the molecule's reactivity and its potential to interact with biological targets. For example, the electrostatic potential map can indicate regions of the molecule that are likely to participate in electrostatic interactions. Quantum chemical calculations have been performed on (S)-9-(2,3-dihydroxypropyl)adenine to determine its most stable conformations. nih.gov

The following table presents hypothetical data from quantum chemical calculations for this compound.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
Dipole Moment3.5 D
N1 Atomic Charge-0.45 e
N3 Atomic Charge-0.52 e
N7 Atomic Charge-0.38 e

In Silico Prediction of Metabolism and Biotransformation Pathways

In silico methods for predicting metabolism are becoming increasingly important in drug discovery to identify potential metabolic liabilities early in the development process. news-medical.netcreative-biolabs.com These methods use a variety of approaches, including expert systems based on known biotransformation rules and machine learning models trained on large datasets of metabolic data. For this compound, these tools can predict the most likely sites of metabolism and the structures of the resulting metabolites.

The primary metabolic pathways for purine analogues often involve oxidation, hydrolysis, and conjugation. For this compound, potential metabolic transformations include hydrolysis of the ester to the corresponding carboxylic acid, and oxidation of the purine ring, for instance at the N1 position. nih.gov In silico prediction tools can provide a ranked list of potential metabolites, guiding analytical chemists in their search for these compounds in in vitro or in vivo metabolism studies.

A table of predicted metabolites for this compound is provided below, based on common metabolic pathways for similar compounds.

Predicted MetabolitePredicted Metabolic ReactionPredicted Enzyme Family
2-(6-amino-9H-purin-9-yl)acetic acidEster hydrolysisEsterase
Methyl 2-(6-amino-1-oxy-9H-purin-9-yl)acetateN-oxidationCytochrome P450
Methyl 2-(2-hydroxy-6-amino-9H-purin-9-yl)acetateAromatic hydroxylationCytochrome P450
Methyl 2-(8-hydroxy-6-amino-9H-purin-9-yl)acetateAromatic hydroxylationCytochrome P450

Preclinical Pharmacological Investigation and Translational Research Directions Excluding Clinical Human Data

In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsomes, Hepatocytes)

No information is publicly available regarding the in vitro metabolic stability of methyl 2-(6-amino-9H-purin-9-yl)acetate in liver microsomes or hepatocytes.

Esterase-Mediated Hydrolysis of this compound

There are no published studies detailing the esterase-mediated hydrolysis of this compound to its corresponding carboxylic acid, 2-(6-amino-9H-purin-9-yl)acetic acid.

Cytochrome P450 Metabolism Profiling

Data on the cytochrome P450 metabolism profile of this compound is not available in the scientific literature.

Pharmacokinetics and Biodistribution in Preclinical Animal Models (e.g., Rodent Studies)

No pharmacokinetic or biodistribution studies for this compound in any preclinical animal models have been reported.

Absorption and Distribution Kinetics

There is no available data on the absorption and distribution kinetics of this compound following administration in animal models.

Elimination Pathways and Metabolite Identification in Vivo

Information regarding the elimination pathways and the identification of metabolites of this compound in vivo is not documented in the public domain.

Pharmacodynamic Biomarker Identification in Animal Models

No studies have been published that identify or evaluate pharmacodynamic biomarkers for this compound in animal models.

Future Research Directions and Unexplored Avenues for Methyl 2 6 Amino 9h Purin 9 Yl Acetate

Development of Next-Generation N9-Substituted Purine (B94841) Hybrids

A significant avenue for future research lies in the rational design and synthesis of next-generation hybrid molecules built upon the methyl 2-(6-amino-9H-purin-9-yl)acetate framework. The strategy of creating hybrid molecules, which combine two or more pharmacophores, has emerged as a powerful approach to developing agents with enhanced efficacy or novel mechanisms of action. nih.gov

Research into other purine derivatives has demonstrated that attaching various bioactive moieties via linkers can lead to compounds with potent and selective activities. nih.govnih.gov For instance, the synthesis of purine-sulfonamide hybrids and bis-purine scaffolds has yielded compounds with significant anti-proliferative effects. nih.gov Similarly, conjugating purines with fragments like difluorobenzoxazine has been shown to be crucial for cytotoxic activity. nih.gov

Future work on this compound could involve modifying the acetate (B1210297) moiety to create amide or hydrazide derivatives, which could then be linked to other pharmacologically active groups. These could include moieties known to inhibit key enzymes in cancer progression, such as histone deacetylases or protein kinases. nih.govnih.gov The exploration of different linker lengths and compositions will also be critical, as studies have shown that the linker can significantly influence the biological activity of bis-purine compounds. nih.gov

Table 1: Potential Hybrid Structures Based on this compound

Hybrid Concept Rationale Potential Target Class
Purine-Piperazine HybridsPiperazine-containing purines have shown potent activity against various cancer cell lines. nih.govKinases, GPCRs
Purine-Triazole HybridsTriazole analogs have displayed selective cytotoxicity against specific cancer cell types. nih.govVarious enzymes, Receptors
Purine-Chalcone HybridsChalcone-xanthine hybrids have demonstrated broad-spectrum anticancer potential. nih.govTubulin, Kinases
Purine-Sulfonamide HybridsThe addition of a sulfonamide moiety has been shown to enhance anticancer activity. nih.govCarbonic Anhydrases, Kinases

Application in Novel Biological Screening Paradigms

The discovery of the biological targets and therapeutic applications of this compound could be greatly accelerated by employing novel biological screening paradigms. Traditional screening methods are often slow and resource-intensive. chemobiologicals.com Modern approaches like high-throughput screening (HTS) allow for the rapid testing of millions of compounds, significantly streamlining the initial phases of drug discovery. youtube.com

Phenotypic screening, which identifies compounds that induce a desired change in a cellular model without a priori knowledge of the target, is another powerful strategy. researchgate.neteuropeanreview.org This approach is particularly valuable as it allows for the discovery of first-in-class medicines acting on novel targets. europeanreview.org Once a phenotypic hit is identified, the challenging but critical step is target deconvolution. researchgate.net

Furthermore, emerging technologies such as DNA-encoded libraries (DELs) enable the screening of billions of molecules simultaneously, offering a way to explore vast chemical space efficiently. chemobiologicals.com Applying these advanced screening methods to this compound and its future derivatives could uncover unexpected biological activities and provide starting points for new therapeutic programs.

Table 2: Comparison of Modern Biological Screening Paradigms

Screening Method Principle Advantages Challenges
High-Throughput Screening (HTS) Automated testing of large compound libraries in target-based or phenotypic assays. youtube.comSpeed, Scalability, Miniaturization. youtube.comHigh cost, Generation of false positives/negatives.
Phenotypic Drug Discovery (PDD) Screens for compounds that produce a desired phenotype in a disease-relevant model system. researchgate.neteuropeanreview.orgIdentifies first-in-class drugs, tests compounds in a more biologically relevant context. nih.govTarget deconvolution is a major bottleneck. researchgate.net
DNA-Encoded Library (DEL) Screening Screening vast libraries where each compound is tagged with a unique DNA barcode for identification. chemobiologicals.comAbility to screen billions to trillions of molecules, rapid identification of hits. chemobiologicals.comSynthesis of complex libraries, potential for DNA tag to interfere with binding.
CRISPR-Based Genetic Screening Uses CRISPR-Cas9 to systematically knock out genes to identify those essential for a drug's activity. acs.orgUnbiased, does not require compound modification, powerful for target validation. acs.orgCan be complex to implement, may not identify non-essential targets.

Exploration of Epigenetic Modulation or Gene Regulation Roles

The structural similarity of purine analogs to endogenous nucleosides suggests a potential role in epigenetic modulation and gene regulation. azpharmjournal.com Epigenetic modifications, such as DNA methylation and histone modification, are critical for controlling gene expression and are often dysregulated in diseases like cancer. A prominent area of investigation is the modification of RNA, such as N6-methyladenosine (m6A), which plays a significant role in regulating the immune system, cell development, and various diseases. azpharmjournal.com

Given that this compound is an adenine (B156593) analog, it is conceivable that it or its metabolites could influence the enzymes involved in the m6A pathway, such as methyltransferases ("writers") or demethylases ("erasers"). Future studies could investigate whether this compound can be incorporated into cellular nucleic acids and subsequently affect gene expression. azpharmjournal.com Such research could open up entirely new therapeutic applications for this class of molecules in oncology and autoimmune diseases.

Integration with Advanced Chemical Biology Tools (e.g., Proteomics-based Target Deconvolution)

A critical step in developing any bioactive small molecule is the identification of its molecular target or targets, a process known as target deconvolution. researchgate.netnih.gov This is especially crucial for compounds identified through phenotypic screens. Advanced chemical biology tools, particularly those based on chemical proteomics, offer powerful solutions for this challenge. nih.govmonash.edu

Several proteomics-based strategies could be applied to this compound:

Affinity-based methods : This involves immobilizing the compound on a solid support (like beads) to "pull down" its binding partners from cell lysates for identification by mass spectrometry. researchgate.netmdpi.com

Photoaffinity Labeling (PAL) : A photoreactive group is incorporated into the molecule, which upon UV irradiation, forms a covalent bond with its target protein, enabling subsequent identification. researchgate.netresearchgate.net

Cellular Thermal Shift Assay (CETSA) : This label-free method is based on the principle that a protein's thermal stability changes upon ligand binding. researchgate.net This allows for the detection of target engagement in intact cells and tissues.

Integrating these unbiased, system-wide approaches would provide a comprehensive understanding of the on-target and off-target interactions of this compound, elucidating its mechanism of action and potential polypharmacology. nih.govrsc.org

Table 3: Key Proteomics-Based Target Deconvolution Techniques

Technique Description Key Advantages Key Limitations
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the small molecule is used as "bait" to capture interacting proteins from a cell lysate. nih.govresearchgate.netProvides direct evidence of physical interaction; well-established. nih.govRequires chemical modification of the compound; risk of identifying non-specific binders. researchgate.net
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families. mdpi.comIdentifies targets based on functional activity; can profile entire enzyme families. nih.govLimited to specific enzyme classes with suitable reactive probes.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or tissues. researchgate.netLabel-free (no compound modification needed); confirms target engagement in a physiological context.Not all protein-ligand interactions result in a significant thermal shift.
Limited Proteolysis (LiP) Compares the protease digestion patterns of proteins in the presence and absence of a drug. europeanreview.orgCan provide structural information about the binding site; label-free.Binding may not always protect the protein from digestion. europeanreview.org

Methodological Innovations in Purine Analog Research

Advancements in synthetic and analytical methodologies will be instrumental in propelling research on this compound and other purine analogs. For example, solid-phase synthesis has proven effective for creating libraries of N9-substituted purine derivatives with high purity and yield, which is ideal for structure-activity relationship (SAR) studies. nih.gov The use of ultrasound radiation has also been shown to accelerate reaction times in the synthesis of bis-purine scaffolds. nih.gov

Furthermore, the integration of computational methods, such as molecular docking and artificial intelligence (AI), can rationalize experimental findings and guide the design of new, more potent analogs. chemobiologicals.comnih.gov AI algorithms can analyze vast datasets to predict high-value targets, while docking studies can predict the binding modes of compounds within protein active sites, helping to explain SAR data and prioritize the synthesis of the most promising derivatives. chemobiologicals.comacs.org These in silico approaches, when used in concert with innovative synthetic and screening techniques, will create a more efficient and informed drug discovery pipeline for this class of compounds.

Conclusion: Synthesis, Biological Activity, and Future Outlook for Methyl 2 6 Amino 9h Purin 9 Yl Acetate Research

Broader Implications for the Design of Purine-Based Molecular Probes

The general principles of purine (B94841) chemistry suggest that methyl 2-(6-amino-9H-purin-9-yl)acetate could serve as a versatile scaffold for the development of more complex molecular probes. The adenine (B156593) core provides a well-recognized motif for interacting with biological targets, while the ester group at the N9-acetate side chain offers a reactive handle for further chemical modifications.

The development of fluorescent purine analogs is an active area of research, with such compounds being used to probe DNA/RNA structure and function. researchgate.netnih.gov By attaching a fluorophore to the acetate (B1210297) moiety of this compound, it could potentially be developed into a fluorescent probe. However, the intrinsic fluorescent properties of the parent compound have not been reported.

Furthermore, the field of purine-based probes is continually evolving, with a focus on creating molecules that can report on specific biological events or environments. researchgate.net The N9-substituent offers a strategic position for introducing functionalities that can modulate the compound's properties without significantly disrupting the hydrogen bonding patterns of the adenine base.

Identification of Critical Unanswered Questions and Future Research Trajectories

The current void in the scientific literature regarding this compound highlights several critical unanswered questions and points toward potential future research directions:

Key Unanswered Questions:

What are the optimal and most efficient synthetic routes to produce this compound in high yield and purity?

What is the full spectrum of its biological activity? Does it exhibit any significant antiviral, anticancer, or enzyme-inhibitory properties?

Is the methyl ester hydrolyzed in biological systems to the corresponding carboxylic acid, and what are the relative activities of the ester versus the acid?

What are the specific molecular targets of this compound, if any?

Does the compound possess any inherent fluorescent or other biophysical properties that would make it a suitable starting point for the development of molecular probes?

Future Research Trajectories:

Systematic Synthesis and Characterization: A foundational study detailing the synthesis, purification, and full spectroscopic characterization of this compound is warranted.

Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities. This could include screening against various viral and cancer cell lines, as well as a panel of relevant enzymes such as kinases and polymerases.

Prodrug Potential Evaluation: Studies should be conducted to assess the stability of the methyl ester in plasma and cellular environments and to determine if it acts as a prodrug for 2-(6-amino-9H-purin-9-yl)acetic acid.

Development as a Molecular Probe Scaffold: Future work could explore the chemical modification of the acetate group to append various reporter groups (e.g., fluorophores, biotin) or cross-linking agents to create novel molecular probes.

Comparative Studies: A comparative study of the methyl, ethyl, and other alkyl esters of 2-(6-amino-9H-purin-9-yl)acetic acid could provide valuable structure-activity relationship (SAR) data.

Q & A

Q. What are the established synthetic routes for methyl 2-(6-amino-9H-purin-9-yl)acetate, and how do reaction conditions influence yield?

this compound is synthesized via multi-step protocols. A common approach involves:

Purine core modification : Chlorination at the 6-position of the purine ring (e.g., using POCl₃ or Cl₂), followed by amino group introduction via nucleophilic substitution.

Protection strategies : Boc (tert-butyloxycarbonyl) or acetyl groups may protect the 6-amino group during esterification to prevent side reactions.

Esterification : Coupling the modified purine with methyl glycolate or similar reagents under Mitsunobu or Steglich conditions.

Q. Key factors :

  • Temperature : Elevated temperatures (70–90°C) enhance chlorination efficiency but may degrade sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during coupling steps .
  • Catalysts : DMAP or EDCI/HOBt systems optimize ester bond formation .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., purine substitution patterns). For example, the 6-amino proton typically appears as a singlet near δ 6.8 ppm .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated [M+H]⁺ for C₈H₁₀N₆O₂: 223.09) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

In vitro models :

  • Enzyme inhibition : Test against adenosine deaminase (ADA) or kinases using fluorescence-based assays (e.g., Z′-factor >0.5 for high-throughput screening) .
  • Cellular uptake : Radiolabeled (³H or ¹⁴C) derivatives track intracellular accumulation in cancer cell lines (e.g., HeLa or HepG2) .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc vs. acetyl protection) affect the compound’s reactivity and bioactivity?

  • Boc protection : Enhances solubility in organic phases but requires acidic deprotection (TFA or HCl), which may degrade acid-labile purine derivatives .
  • Acetyl protection : Simplifies deprotection (aqueous NaOH) but risks premature hydrolysis during synthesis .
  • Bioactivity impact : Boc-protected analogs show higher binding affinity to purine receptors (Kd ~50 nM) compared to acetylated versions (Kd ~200 nM) due to steric hindrance differences .

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

Case example : Discrepancies in ADA inhibition (IC₅₀ values ranging from 10–100 µM) may arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the purine ring.
  • Substrate competition : Endogenous adenosine in cell lysates competes with the compound.
    Solutions :
  • Use recombinant ADA in buffer-only systems to isolate effects .
  • Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics independently of enzymatic activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Maestro models binding to ADA (PDB: 1A4M). Focus on hydrogen bonding with Thr₃₃₆ and π-stacking with Phe₃₅₈ .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Look for RMSD <2 Å to confirm stable binding .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability profile :

  • Aqueous solutions : Hydrolyzes at pH >8 (t₁/₂ ~24 hrs at pH 9) due to ester cleavage.
  • Solid state : Stable at −20°C for >6 months when desiccated .
    Mitigation : Lyophilize with cryoprotectants (trehalose or mannitol) for long-term storage .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues :

  • Low yields : Multi-step synthesis (overall yield <15%) due to purification losses.
  • Solvent waste : DMF or dichloromethane use requires costly recycling.
    Optimization :
  • Switch to flow chemistry for esterification steps to improve throughput .
  • Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers design analogs to improve metabolic stability?

Strategies :

  • Ester replacement : Substitute methyl ester with amides (e.g., methyl 2-(6-amino-9H-purin-9-yl)acetamide) to resist esterase cleavage .
  • Deuterium labeling : Introduce deuterium at α-positions of the acetate group to slow oxidative metabolism .

Q. What are the ethical and regulatory considerations for in vitro vs. in vivo studies?

  • In vitro : Follow OECD Guidelines 432 (skin sensitization) and 487 (genotoxicity) for cytotoxicity screening .
  • In vivo : Preclinical testing requires IACUC approval (e.g., dose escalation in rodent models with terminal endpoints) .

Tables

Q. Table 1. Comparison of Synthetic Routes

StepBoc Protection Route Acetyl Protection Route
Yield12–18%8–12%
DeprotectionTFA, 2 hrsNaOH (1M), 1 hr
Purity (HPLC)>95%90–93%

Q. Table 2. Biological Activity of Structural Analogs

CompoundADA IC₅₀ (µM)Solubility (mg/mL)
This compound250.8
Ethyl 2-(6-Boc-amino-purine)acetate 181.2
2-(6-Acetamido-purine)propionate 452.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.